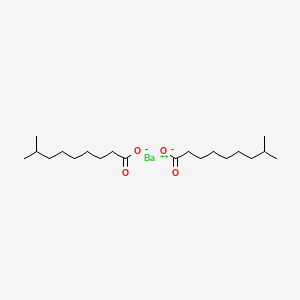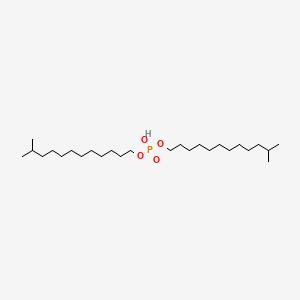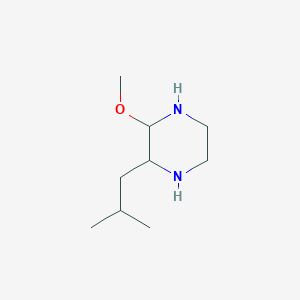
1-Propanoylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanoylpyrrolidin-2-one is a five-membered lactam, also known as a γ-lactam. This compound is part of the pyrrolidinone family, which is characterized by a pyrrolidine ring fused with a carbonyl group. Pyrrolidinones are widely recognized for their biological activities and are commonly found in both natural products and synthetic compounds .
Méthodes De Préparation
1-Propanoylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize air-stable and low-cost copper salts as promoters, along with non-poisonous and cost-effective oxidants like Oxone .
Analyse Des Réactions Chimiques
1-Propanoylpyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: Electrophilic substitution reactions can be performed on the pyrrolidinone ring, often using halogens like iodine.
Common reagents used in these reactions include copper salts, Oxone, and various oxidants and additives. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Applications De Recherche Scientifique
1-Propanoylpyrrolidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Propanoylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The presence of the pyrrolidinone ring allows it to participate in multiple biochemical processes, although specific molecular targets and pathways are not extensively documented in the literature .
Comparaison Avec Des Composés Similaires
1-Propanoylpyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities.
Pyrrolone: Exhibits diverse biological activities and is used in the synthesis of various bioactive agents.
Pyrrolidine: A versatile scaffold in drug discovery, known for its biological activity and structural diversity.
This compound stands out due to its unique synthetic routes and its wide range of applications in various fields.
Propriétés
Numéro CAS |
77015-41-9 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-propanoylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-2-6(9)8-5-3-4-7(8)10/h2-5H2,1H3 |
Clé InChI |
MNRCYXHUPGJXOS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)

![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

